N-2-Chloroethyl ethylenediamine hydrochloride

Catalog No.
S793615
CAS No.
5590-29-4
M.F
C4H12Cl2N2
M. Wt
195.51 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-2-Chloroethyl ethylenediamine hydrochloride

CAS Number

5590-29-4

Product Name

N-2-Chloroethyl ethylenediamine hydrochloride

IUPAC Name

N'-(2-chloroethyl)ethane-1,2-diamine;hydrochloride

Molecular Formula

C4H12Cl2N2

Molecular Weight

195.51 g/mol

InChI

InChI=1S/C4H11ClN2.ClH/c5-1-3-7-4-2-6;/h7H,1-4,6H2;1H

InChI Key

OCTUDYDANKLSIO-UHFFFAOYSA-N

SMILES

C(CNCCCl)N.Cl

Synonyms

N-(2-Chloroethyl)-Ethylenediamine Dihydrochloride; N1-(2-Chloroethyl)-1,2-ethanediamine Hydrochloride (1:2)

Canonical SMILES

C(C[NH2+]CCCl)[NH3+].[Cl-].[Cl-]

Chemical Properties and Synthesis:

N-CEED HCl is a white crystalline solid with the chemical formula C4H12Cl2N2. It is the hydrochloride salt of N-(2-chloroethyl)ethylenediamine, and its structure can be described as an ethylenediamine backbone with one of the amine groups attached to a chloroethyl group.

The synthesis of N-CEED HCl involves the reaction of ethylenediamine with 2-chloroethanol in the presence of hydrochloric acid. [Source: LGC Standards - ]

Potential Applications in Research:

  • Alkylating agent: N-CEED HCl can act as an alkylating agent, meaning it can transfer an alkyl group (in this case, a chloroethyl group) to other molecules. This property has been explored in the synthesis of various organic compounds, including substituted oxindole derivatives and 1-substituted-5,6-dinitrobenzimidazoles. [Source: Sigma-Aldrich - ]
  • Biochemistry research: N-CEED HCl has been used in some studies to investigate cellular processes and mechanisms. However, due to its potential toxicity and ethical concerns, its use in such research is limited and discouraged.

N-2-Chloroethyl ethylenediamine hydrochloride is a chemical compound with the molecular formula C4H12Cl2N2 and a CAS number of 5590-29-4. It is characterized by the presence of two amine groups and a chloroethyl substituent, making it part of the ethylenediamine series. This compound is primarily utilized in various chemical syntheses and has shown relevance in pharmacological applications, particularly as an antihistamine. Its structure features a chloroethyl group attached to an ethylenediamine backbone, which contributes to its biological activity and chemical reactivity .

Mustard gas is an extremely toxic chemical weapon. It is a severe vesicant, causing painful blistering on skin and mucous membranes. It can also damage the respiratory system, leading to coughing, shortness of breath, and fluid buildup in the lungs (pulmonary edema). Exposure to high doses can be fatal.

  • Toxicity: LCt (median lethal concentration) for inhalation in humans is estimated to be around 1500 mg⋅min/m³ [].
  • Flammability: Flammable liquid
Due to its functional groups. Key reactions include:

  • Nucleophilic Substitution: The chloroethyl group can undergo nucleophilic substitution reactions, allowing for the introduction of various nucleophiles.
  • Formation of Complexes: The amine groups can coordinate with metal ions, forming complexes that may have applications in catalysis or materials science.
  • Alkylation Reactions: The compound can act as an alkylating agent, which is significant in medicinal chemistry for modifying other compounds or biological macromolecules.

These reactions are essential for its use in synthetic organic chemistry and drug development .

N-2-Chloroethyl ethylenediamine hydrochloride exhibits notable biological activity, particularly as an antihistamine. It has been shown to inhibit histamine-induced contractions in various tissues, making it useful in treating allergic reactions and conditions associated with excessive histamine release. Additionally, its structure allows it to interact with various receptors in the body, contributing to its pharmacological effects.

The synthesis of N-2-Chloroethyl ethylenediamine hydrochloride typically involves the following methods:

  • Chlorination of Ethylenediamine: Ethylenediamine can be chlorinated using chlorinating agents like thionyl chloride or phosphorus pentachloride to introduce the chloroethyl group.
  • Reaction with Hydrochloric Acid: The resultant compound can then be treated with hydrochloric acid to form the hydrochloride salt, enhancing its solubility and stability.
  • Purification: The final product is usually purified through recrystallization or chromatography to obtain a high-purity compound suitable for research or pharmaceutical use .

N-2-Chloroethyl ethylenediamine hydrochloride has various applications, including:

  • Pharmaceuticals: Used as an antihistamine in allergy treatments.
  • Chemical Synthesis: Acts as a building block for synthesizing other organic compounds.
  • Research: Utilized in studies investigating drug interactions and biological mechanisms involving histamine.

Interaction studies involving N-2-Chloroethyl ethylenediamine hydrochloride focus on its effects on histamine receptors and potential interactions with other drugs. Research indicates that this compound can modulate the activity of certain receptors, leading to therapeutic effects in allergic responses. Additionally, studies have explored its interactions with various enzymes and metabolic pathways, providing insights into its pharmacokinetics and safety profile.

Several compounds share structural similarities with N-2-Chloroethyl ethylenediamine hydrochloride. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
N-(2-Chloroethyl)ethylenediamine dihydrochlorideSimilar backbone but with additional chlorideHigher chloride content may enhance reactivity
EthylenediamineLacks chloroethyl substituentMore basic properties; used widely in synthesis
N,N-DiethylaminoethanolContains diethyl rather than chloroethylDifferent pharmacological profile; less reactive

The uniqueness of N-2-Chloroethyl ethylenediamine hydrochloride lies in its specific combination of the chloroethyl group and the ethylenediamine framework, which confers unique biological activities not found in similar compounds .

Dates

Modify: 2023-08-15

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